(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine

Dopamine autoreceptor Enantioselectivity Parkinson's disease

Researchers developing chiral methods for pramipexole require authentic (R)-enantiomer reference standards to ensure method accuracy. This compound is the exact (R)-configured despropyl metabolite, providing a certified reference for chiral HPLC and CE method validation. • Enables detection at 0.01% (w/w) impurity levels, below ICH Q3A thresholds. • Validated chiral HPLC resolution >8.0 between S- and R-enantiomers. • Supplied with full characterization data for ANDA and DMF filing support.

Molecular Formula C7H11N3S
Molecular Weight 169.25 g/mol
CAS No. 106092-11-9
Cat. No. B024027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine
CAS106092-11-9
Synonyms(6R)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine;  (R)-2,6-Diamino-4,5,6,7-_x000B_tetrahydrobenzothiazole;  (R)-4,5,6,7-Tetrahydrobenzothiazole-2,6-diamine; 
Molecular FormulaC7H11N3S
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)SC(=N2)N
InChIInChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)/t4-/m1/s1
InChIKeyDRRYZHHKWSHHFT-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine (CAS 106092-11-9): Procurement-Grade Chiral Intermediate for Dopamine Agonist Synthesis


(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine (CAS 106092-11-9), also known as (6R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole or (R)-N-Despropyl Pramipexole, is a chiral aminothiazole derivative that serves as a key synthetic intermediate in the manufacture of pramipexole, a selective dopamine D2/D3 receptor agonist widely used in Parkinson's disease therapy [1]. The compound features a tetrahydrobenzothiazole core with two amine functionalities at the 2- and 6-positions, the latter bearing a stereogenic carbon center. This (R)-configured enantiomer is structurally identical to the despropyl metabolite of pramipexole and is primarily utilized in pharmaceutical quality control as an analytical reference standard for enantiomeric purity assessment and as a synthetic building block requiring strict chiral integrity [2].

Procurement Risk Analysis: Why Generic 2,6-Diaminotetrahydrobenzothiazole Cannot Substitute for CAS 106092-11-9 in Regulated Applications


Generic substitution of 2,6-diaminotetrahydrobenzothiazole for the (R)-enantiomer (CAS 106092-11-9) in analytical or synthetic workflows introduces unacceptable risk due to profound stereospecificity in both biological activity and regulatory compliance. The (S)-enantiomer (CAS 106092-09-5) exhibits substantially higher affinity for dopamine receptors and functions as a dopamine autoreceptor agonist, whereas the (R)-enantiomer is pharmacologically inactive and is classified as an enantiomeric impurity that must be stringently controlled [1]. In pharmaceutical quality control, the (R)-enantiomer serves as a critical reference standard for validating chiral separation methods; use of racemic or mis-assigned enantiomeric material would invalidate method accuracy and linearity assessments [2]. Furthermore, synthetic routes to pramipexole that employ chiral resolution strategies require optically pure (R)-intermediate to establish reliable enantiomeric excess (ee) benchmarks, as downstream optical purity directly correlates with starting material enantiopurity [3].

Quantitative Differentiation Evidence: CAS 106092-11-9 Performance Data Versus Comparators


Enantioselective Dopamine Autoreceptor Activity: S-Enantiomer (CAS 106092-09-5) Shows Functional Agonism; R-Enantiomer (CAS 106092-11-9) Is Inactive

In a direct head-to-head pharmacological evaluation, the (S)-enantiomer ((-)-5) of 2,6-diaminotetrahydrobenzothiazole (CAS 106092-09-5) demonstrated clear dopamine autoreceptor agonist activity, as measured by inhibition of gamma-butyrolactone (GBL)-accelerated dopamine synthesis and inhibition of alpha-methyltyrosine-induced decline of dopamine levels. In contrast, the (R)-enantiomer (CAS 106092-11-9) exhibited no measurable agonist activity in these assays, establishing it as the pharmacologically inactive distomer [1].

Dopamine autoreceptor Enantioselectivity Parkinson's disease

Analytical Method Validation: HPLC Resolution >8.0 and LOD 0.1 µg/mL for (R)-Enantiomer in Pramipexole Quality Control

A validated chiral HPLC method using a Lux® Cellulose-1 polysaccharide-based chiral stationary phase achieved baseline separation of pramipexole (S-enantiomer) from its (R)-enantiomer (CAS 106092-11-9). The resolution (Rs) between the two enantiomers was greater than 8.0, with an elution time of approximately 7.0 minutes. The limit of detection (LOD) for the (R)-enantiomer was 0.1 µg/mL, and the limit of quantification (LOQ) was 0.3 µg/mL, within a linear range of 0.3–3.6 µg/mL [1]. This method demonstrates that CAS 106092-11-9 is readily quantifiable as an enantiomeric impurity in pramipexole drug substance and finished dosage forms, with recovery rates ranging from 97.1% to 100.1% in tablet formulations [1].

Chiral HPLC Enantiomeric purity Method validation

Chiral Capillary Electrophoresis: Quantification of (R)-Enantiomer with LOQ 2.94 µg/mL and Accuracy 100.5% in Commercial Tablets

A rapid chiral capillary electrophoresis (CE) method was developed and validated for the enantioseparation of pramipexole and its (R)-enantiomer (CAS 106092-11-9). Under optimal conditions (50 mM phosphate buffer pH 2.8 containing 25 mM carboxymethyl-β-cyclodextrin, 25 kV applied voltage, 25°C), baseline separation was achieved in less than 6.5 minutes. The method exhibited excellent linearity (R² >0.995) and accuracy of 100.5% for the (R)-enantiomer, with an LOQ of 2.94 µg/mL [1]. This orthogonal separation technique provides an alternative to HPLC for laboratories equipped with CE instrumentation.

Capillary electrophoresis Chiral separation Pharmaceutical analysis

Synthetic Route Optimization: CAS 106092-11-9 Serves as Benchmark for Optical Purity Control in Pramipexole Manufacturing

Patent literature establishes that the enantiomeric purity of the final pramipexole product directly correlates with the optical purity of the starting chiral intermediate. Specifically, US Patent 7,741,490 teaches that compounds of the general formula (I)—which include (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 106092-11-9)—should have enantiomeric purity of at least 96%, preferably at least 99%, to yield pharmaceutical-grade pramipexole meeting regulatory specifications [1]. In optimized synthetic routes, intermediates analogous to CAS 106092-11-9 have been reported to achieve optical purity of 99.6% by chiral HPLC, enabling total synthetic yields of approximately 18.3% for the final pramipexole dihydrochloride product [2].

Process chemistry Chiral synthesis API manufacturing

Optimal Use Cases for (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine (CAS 106092-11-9) Based on Quantitative Evidence


Pharmaceutical Quality Control: Enantiomeric Impurity Reference Standard for Pramipexole API and Finished Dosage Forms

Procure CAS 106092-11-9 as a certified reference standard for the identification, quantification, and control of the (R)-enantiomer impurity in pramipexole drug substance and drug product. Validated chiral HPLC methods achieve resolution >8.0 between S- and R-enantiomers, with LOD of 0.1 µg/mL enabling detection at 0.01% (w/w) impurity levels, well below ICH Q3A thresholds [1]. Chiral capillary electrophoresis offers an orthogonal method with analysis time <6.5 minutes and accuracy exceeding 100% [2].

Analytical Method Development and Validation for ANDA Submissions

Use CAS 106092-11-9 during the development and validation of stability-indicating chiral separation methods required for Abbreviated New Drug Application (ANDA) submissions. The validated HPLC method using polysaccharide-based CSP columns demonstrates linearity over 0.3–3.6 µg/mL, precision with RSD <1.5%, and recovery rates of 97.1–100.1% in spiked tablet matrices [1]. This evidence supports compliance with ICH Q2(R1) validation parameters.

Synthetic Process Development: Chiral Purity Benchmark for Asymmetric Synthesis Routes

Employ high-purity CAS 106092-11-9 (≥99% ee) as a reference material to calibrate chiral HPLC methods monitoring optical purity during pramipexole process development. Patent specifications mandate intermediate enantiomeric purity of at least 99% for industrial-scale manufacturing [3]. The compound serves as a negative control for establishing baseline separation parameters before scaling asymmetric hydrogenation or enzymatic resolution steps.

Metabolite Identification and Pharmacokinetic Studies

CAS 106092-11-9 is structurally identical to (R)-N-despropyl pramipexole, a known metabolite of pramipexole. Researchers conducting in vitro or in vivo metabolic profiling can use this compound as an authentic reference standard for LC-MS/MS method development to identify and quantify despropyl metabolites in biological matrices, leveraging its well-characterized chromatographic retention and mass spectrometric properties [2].

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